Human Liver Microsome Metabolic Stability: 11-Fold Improvement in Half-Life vs. Pyridine-Containing Parent Drug
Incorporation of the 3-azabicyclo[3.1.1]heptane core into rupatadine (replacing the pyridine ring) dramatically increased metabolic stability in human liver microsomes: intrinsic clearance (CLint) decreased from 517 to 47 mg min⁻¹ μL⁻¹, and half-life (t1/2) increased over 11-fold from 3.2 to 35.7 minutes [1]. This class-level metabolic stabilization is a direct consequence of replacing the oxidatively labile pyridine ring with the fully saturated BCHP scaffold, and the 3-butyl derivative inherits this core advantage while offering a tunable lipophilicity profile that allows further optimization of metabolic fate through N-alkyl selection.
| Evidence Dimension | Metabolic stability — intrinsic clearance (CLint) and half-life (t1/2) in human liver microsomes |
|---|---|
| Target Compound Data | BCHP-rupatadine analog (52): CLint = 47 mg min⁻¹ μL⁻¹; t1/2 = 35.7 min |
| Comparator Or Baseline | Rupatadine: CLint = 517 mg min⁻¹ μL⁻¹; t1/2 = 3.2 min |
| Quantified Difference | CLint reduced 11.0-fold; t1/2 increased 11.2-fold |
| Conditions | Human liver microsome assay; compounds tested as free bases |
Why This Matters
For procurement decisions, a scaffold that delivers >10-fold improvement in microsomal half-life translates to lower projected in vivo clearance and reduced dosing frequency, directly impacting the developability profile of lead series.
- [1] Dibchak D, Snisarenko M, Mishuk A, Shablykin O, Bortnichuk L, Klymenko-Ulianov O, Kheylik Y, Sadkova IV, Rzepa HS, Mykhailiuk PK. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angew Chem Int Ed Engl. 2023;62(39):e202304246. doi:10.1002/anie.202304246 View Source
